Cas no 626210-44-4 (N-(Pyridin-2-ylmethyl)cyclopropanamine)

N-(Pyridin-2-ylmethyl)cyclopropanamine is a versatile cyclopropylamine derivative featuring a pyridinylmethyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its structural motif, which combines a rigid cyclopropane ring with a nitrogen-containing heterocycle. The pyridine moiety enhances solubility and potential binding interactions, while the cyclopropyl group contributes to steric and electronic effects, making it valuable in the design of bioactive molecules. Its well-defined synthesis and stability under standard conditions facilitate its use as a building block in medicinal chemistry. The compound is typically handled under inert conditions to preserve its integrity.
N-(Pyridin-2-ylmethyl)cyclopropanamine structure
626210-44-4 structure
Product Name:N-(Pyridin-2-ylmethyl)cyclopropanamine
CAS No:626210-44-4
MF:C9H12N2
MW:148.204981803894
MDL:MFCD03821868
CID:1019854
PubChem ID:1080491
Update Time:2025-10-30

N-(Pyridin-2-ylmethyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(Pyridin-2-ylmethyl)cyclopropanamine
    • 2-Pyridinemethanamine,N-cyclopropyl-(9CI)
    • Cyclopropyl-pyridin-2-ylmethyl-amine
    • AC1LL8M5
    • CTK5B5386
    • cyclopropyl(2-pyridylmethyl)amine
    • Cyclopropyl-pyridin-2-yl-methylamine
    • STOCK6S-98941
    • SureCN662711
    • N-(2-pyridinylmethyl)cyclopropanamine
    • Z90517825
    • SVMBYSXPVZASTL-UHFFFAOYSA-N
    • STK500593
    • EN300-13684
    • N-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
    • cyclopropyl-pyridin-2-ylmethyl-amine, AldrichCPR
    • CS-11293
    • 626210-44-4
    • SB53972
    • AKOS000199229
    • CS-0233884
    • HMS1704O12
    • N-[(pyridin-2-yl)methyl]cyclopropanamine
    • DTXSID70360123
    • BBL030107
    • G31947
    • MFCD03821868
    • SCHEMBL662711
    • ALBB-000366
    • MDL: MFCD03821868
    • Inchi: 1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
    • InChI Key: SVMBYSXPVZASTL-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CN=1)C1CC1

Computed Properties

  • Exact Mass: 148.10016
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.92

N-(Pyridin-2-ylmethyl)cyclopropanamine Security Information

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N-(Pyridin-2-ylmethyl)cyclopropanamine Suppliers

Amadis Chemical Company Limited
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(CAS:626210-44-4)N-(Pyridin-2-ylmethyl)cyclopropanamine
Order Number:A1168888
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):160.0
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Additional information on N-(Pyridin-2-ylmethyl)cyclopropanamine

Professional Introduction to N-(Pyridin-2-ylmethyl)cyclopropanamine (CAS No. 626210-44-4)

N-(Pyridin-2-ylmethyl)cyclopropanamine, with the CAS number 626210-44-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The presence of both a pyridine moiety and a cyclopropane ring makes it an intriguing candidate for further exploration, particularly in the development of novel therapeutic agents.

The structural composition of N-(Pyridin-2-ylmethyl)cyclopropanamine is characterized by a pyridine ring substituted at the 2-position with a methyl group, which is further connected to a cyclopropane ring via an amine linkage. This configuration imparts specific electronic and steric properties to the molecule, making it a versatile scaffold for chemical modifications and functionalization. The cyclopropane ring, known for its high reactivity and strain energy, can serve as a pivot point for various chemical transformations, while the pyridine moiety offers opportunities for hydrogen bonding and coordination interactions.

In recent years, there has been growing interest in the development of heterocyclic compounds that incorporate both pyridine and cyclopropane functionalities. These compounds are particularly attractive because they can exhibit enhanced binding affinity and selectivity towards biological targets. For instance, studies have shown that pyridine-based molecules often interact with enzymes and receptors through hydrogen bonding networks, while cyclopropane derivatives can introduce conformational constraints that improve pharmacokinetic properties.

One of the most compelling aspects of N-(Pyridin-2-ylmethyl)cyclopropanamine is its potential as a building block for more complex pharmacophores. The amine group provides a site for further derivatization, allowing chemists to introduce additional functional groups or linkages that can fine-tune the biological activity of the molecule. This flexibility has made it a valuable intermediate in synthetic chemistry, particularly in the preparation of novel drug candidates.

The synthesis of N-(Pyridin-2-ylmethyl)cyclopropanamine involves several key steps that highlight its complexity and synthetic challenge. The introduction of the pyridine substituent at the 2-position typically requires careful control of reaction conditions to ensure high yield and purity. Subsequent functionalization of the cyclopropane ring often involves metal-catalyzed reactions or other transition-metal-mediated processes that can be both powerful and selective. These synthetic strategies have been refined over time, leveraging advances in organometallic chemistry and catalytic methods.

In the context of medicinal chemistry, N-(Pyridin-2-ylmethyl)cyclopropanamine has shown promise as a precursor to more complex molecules with therapeutic potential. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways or as modulators of neurotransmitter receptors. The ability to modify both the pyridine and cyclopropane moieties allows for the creation of molecules with tailored biological activities, making this compound a valuable asset in drug discovery pipelines.

The use of computational methods has also played a significant role in understanding the properties and potential applications of N-(Pyridin-2-ylmethyl)cyclopropanamine. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets, providing insights into its binding affinity and selectivity. These computational studies often complement experimental efforts, helping to guide synthetic design and optimization efforts.

In conclusion, N-(Pyridin-2-ylmethyl)cyclopropanamine (CAS No. 626210-44-4)

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Amadis Chemical Company Limited
(CAS:626210-44-4)N-(Pyridin-2-ylmethyl)cyclopropanamine
A1168888
Purity:99%
Quantity:1g
Price ($):160.0
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